L-lactato de etilo

Descripción general

Descripción

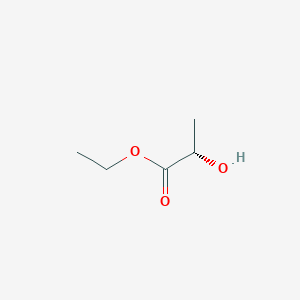

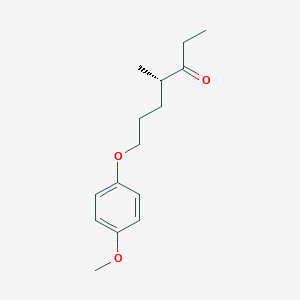

Ethyl (2S)-2-hydroxypropanoate, also known as ethyl lactate, is an organic compound with the molecular formula C5H10O3. It is an ester derived from lactic acid and ethanol. This compound is a colorless liquid with a mild, pleasant odor, and it is commonly used as a solvent in various industrial applications due to its biodegradability and low toxicity.

Aplicaciones Científicas De Investigación

Ethyl (2S)-2-hydroxypropanoate has a wide range of applications in scientific research and industry:

Chemistry: Used as a green solvent in organic synthesis due to its low toxicity and biodegradability.

Biology: Employed in the extraction and purification of natural products.

Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.

Industry: Utilized in the production of coatings, inks, and cleaning agents due to its excellent solvency properties.

Mecanismo De Acción

Target of Action

Ethyl L-lactate primarily targets the respiratory system . It is also known to interact with various enzymes and proteins in the body, particularly those involved in metabolic processes .

Mode of Action

Ethyl L-lactate, like most esters, undergoes spontaneous hydrolysis in aqueous solution . As the reaction progresses, the generated lactic acid serves to catalyze ester hydrolysis, while the rate of the reverse reaction to form esters increases with the accumulation of acid product .

Biochemical Pathways

Ethyl L-lactate is involved in several biochemical pathways. It is produced from lactic acid and ethanol, both of which can be obtained by fermentation of biomass . The lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . Furthermore, lactate is known to stimulate gene transcription through histone lysine lactylation .

Pharmacokinetics

It is known that it is easily biodegradable , suggesting that it is likely metabolized and excreted by the body relatively quickly. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Ethyl L-lactate’s action is the production of lactic acid, which has a metabolic alkalinizing effect . This can have various effects on the body, depending on the context. For example, in the brain, lactate and its derived lactylation play important roles in energy metabolism and signaling under both physiological and pathological conditions .

Action Environment

The action of Ethyl L-lactate can be influenced by various environmental factors. For instance, its hydrolysis is dependent on the presence of water . Additionally, its effectiveness as a solvent can be influenced by temperature and pressure . It is also worth noting that Ethyl L-lactate is considered a “green solvent” due to its biodegradability and low toxicity .

Análisis Bioquímico

Biochemical Properties

Ethyl L-lactate plays a significant role in biochemical reactions. It is produced from biological sources, and can be either the levo (S) form or dextro ® form, depending on the organism that is the source of the lactic acid . Most biologically sourced Ethyl L-lactate is ethyl (−)-L-lactate (ethyl (S)-lactate) . It is produced from the esterification reaction between ethanol and lactic acid, both reactants generated from biomass raw materials .

Cellular Effects

The cellular effects of Ethyl L-lactate are diverse. L-lactate, a product of anaerobic glycolysis, has shown to be an important indicator of the cellular metabolic status and can be associated with diverse cellular effects . It plays a paramount role as a signaling molecule in various steps of cell survival .

Molecular Mechanism

The molecular mechanism of Ethyl L-lactate involves its formation through the esterification reaction of ethanol and lactic acid . This reaction is facilitated by the enzyme lactic acid dehydrogenase .

Temporal Effects in Laboratory Settings

Ethyl L-lactate is considered a green solvent with effectiveness comparable to petroleum-based solvents . It is used in organic reactions like multi-component reactions, cycloaddition reaction, asymmetric induction, photochemical synthesis, and ligand-free coupling reactions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Ethyl L-lactate in animal models are limited, research on L-lactate suggests that high doses of lactate serve as an important cardiac fuel during crises .

Metabolic Pathways

L-lactate, from which Ethyl L-lactate is derived, is a catabolite from the anaerobic metabolism of glucose . It is produced from the reduction of L-pyruvate into L-lactate by the L-lactate dehydrogenase .

Transport and Distribution

Given its solubility in water and most alcohols , it is likely to be distributed widely in aqueous environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-hydroxypropanoate can be synthesized through the esterification of lactic acid with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Lactic Acid+Ethanol→Ethyl Lactate+Water

The reaction is usually carried out under reflux conditions to ensure the complete conversion of lactic acid to ethyl lactate. The reaction mixture is then distilled to separate the ethyl lactate from the water and any unreacted starting materials.

Industrial Production Methods

In industrial settings, ethyl (2S)-2-hydroxypropanoate is produced using similar esterification processes but on a larger scale. The process involves continuous distillation to remove the water formed during the reaction, which drives the equilibrium towards the formation of ethyl lactate. Additionally, the use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (2S)-2-hydroxypropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ethyl lactate can be hydrolyzed back to lactic acid and ethanol.

Oxidation: Ethyl lactate can be oxidized to produce acetaldehyde and acetic acid.

Reduction: Reduction of ethyl lactate can yield ethyl (2S)-2-hydroxypropanoate alcohol.

Substitution: Ethyl lactate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

Hydrolysis: Lactic acid and ethanol.

Oxidation: Acetaldehyde and acetic acid.

Reduction: Ethyl (2S)-2-hydroxypropanoate alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Comparación Con Compuestos Similares

Ethyl (2S)-2-hydroxypropanoate can be compared with other esters such as methyl lactate, propyl lactate, and butyl lactate. These compounds share similar chemical structures and properties but differ in their alkyl groups. Ethyl lactate is unique due to its optimal balance of solvency, biodegradability, and low toxicity, making it a preferred choice in various applications.

List of Similar Compounds

- Methyl lactate

- Propyl lactate

- Butyl lactate

Ethyl (2S)-2-hydroxypropanoate stands out among these compounds for its versatility and environmental friendliness, making it a valuable compound in both research and industrial applications.

Propiedades

IUPAC Name |

ethyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCLXQDLBQLTDK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042336 | |

| Record name | (L)-(-)-Ethyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Propanoic acid, 2-hydroxy-, ethyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (L)-Ethyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.6 [mmHg] | |

| Record name | (L)-Ethyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

687-47-8 | |

| Record name | Ethyl L-lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (L)-(-)-Ethyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, ethyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (L)-(-)-Ethyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (S)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA1IKU79WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl L-lactate?

A1: Ethyl L-lactate has the molecular formula C5H10O3 and a molecular weight of 118.15 g/mol. []

Q2: What spectroscopic data is available for ethyl L-lactate?

A2: While specific spectroscopic data is not extensively discussed in the provided research, common characterization techniques for this compound include 1H NMR and 13C NMR. [, , , ]

Q3: How is ethyl L-lactate utilized in organic synthesis?

A3: Ethyl L-lactate serves as a versatile chiral building block in the synthesis of various complex molecules, including:

- Macrolide and polyether antibiotics: It acts as a starting material for constructing specific fragments of these antibiotics, such as salinomycin. [, ]

- Lepadin alkaloids: It plays a crucial role in the stereoselective synthesis of different types of lepadin alkaloids, including lepadins D, E, and F. [, ]

- Biopterin: It provides the chiral starting point for the synthesis of naturally occurring L-erythro-biopterin. []

- Lacosamide: It serves as the enantiopure starting material in the total synthesis of the anticonvulsant amino acid, lacosamide. []

- Kijanose: Both α- and β-methyl L-kijanosides can be synthesized from ethyl L-lactate using a regioselective and stereoselective ring-opening reaction. []

- Ristosamine derivative: A derivative of D-ristosamine, a carbohydrate component of the antibiotic ristomycin, can be stereoselectively prepared from ethyl L-lactate. []

Q4: What reactions are commonly employed with ethyl L-lactate in these syntheses?

A4: Several key reactions are utilized, including:

- Sharpless asymmetric epoxidation: This reaction enables the conversion of ethyl L-lactate into chiral epoxy alcohols, which are valuable intermediates in the synthesis of complex molecules like salinomycin and biopterin. [, ]

- Mitsunobu reaction: This reaction allows for the stereoselective introduction of various functional groups, exemplified by its use in the synthesis of a D-ristosamine derivative. []

- Diels-Alder reaction: Ethyl L-lactate is used to synthesize chiral ketolactone dienophiles, enabling highly stereoselective Diels-Alder reactions in the synthesis of lepadin alkaloids. [, ]

Q5: What are the advantages of using ethyl L-lactate as a chiral starting material?

A5: Ethyl L-lactate offers several advantages:

Q6: How does ethyl L-lactate participate in catalytic reactions?

A6: Ethyl L-lactate can act as a green solvent in specific reactions, such as the synthesis of aryl aldimines. [] Its tunable polarity, achieved by adding cosolvents, enables the crystallization of desired products directly from the reaction mixture.

Q7: Are there any examples of ethyl L-lactate being used as a reactant in polymerization reactions?

A7: Yes, ethyl L-lactate serves as a monomer in the bulk polytransesterification reaction to synthesize poly(lactic acid) (PLA). [] This alternative route to PLA utilizes ethyl L-lactate alongside catalysts like antimony oxide and zinc acetate dihydrate.

Q8: How is ethyl L-lactate analyzed and quantified?

A8: Analytical techniques used to characterize and quantify ethyl L-lactate and its derivatives include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method allows for the separation, identification, and quantification of volatile metabolites, including ethyl L-lactate, in fermented products. []

- High-Performance Liquid Chromatography (HPLC): HPLC is employed to monitor the enantiomeric purity of synthesized compounds and analyze reaction mixtures containing ethyl L-lactate. [, , ]

Q9: What is the environmental impact of ethyl L-lactate?

A9: Ethyl L-lactate is considered a green solvent due to its biodegradability, minimizing environmental concerns compared to traditional solvents. [, ]

Q10: What other applications does ethyl L-lactate have?

A10: Beyond its use in synthesis, ethyl L-lactate finds application in:

- Food and beverages: It occurs naturally in fermented products, contributing to their flavor profile. GC-MS methods have been developed for its rapid quantification in these products. []

- Contact lens coloring: It is a component in ink pastes used for coloring contact lenses due to its compatibility and ability to achieve desired color shades. []

- Liquid crystal dendrimers: Derivatives of ethyl L-lactate are incorporated into carbosilane dendrimers to impart liquid crystalline properties, specifically ferroelectricity in chiral smectic C mesophases. [, , ]

- Metal ion sensing: Coumarin-based sensors incorporating ethyl L-lactate show potential for spectrophotometric detection of metal ions like Cu2+, Ni2+, and Zn2+. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)